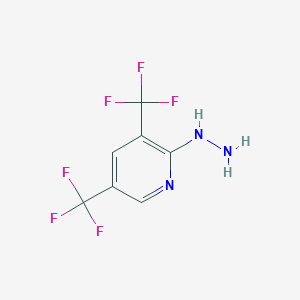

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3 It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazino group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of the hydrazino group to a pre-formed 3,5-bis(trifluoromethyl)pyridine. One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Key Reaction Steps:

-

Precursor : 2,3,6-trichloro-5-(trifluoromethyl)pyridine.

-

Reagent : Hydrazine, often in the presence of a base (e.g., sodium hydroxide) to maintain alkaline pH.

-

Conditions :

-

Temperature: 0°C to 100°C, typically 15–80°C for optimal selectivity.

-

Solvent: Organic solvents (e.g., dichloromethane) or aqueous-organic mixtures.

-

Selectivity and Product Distribution:

The reaction predominantly yields 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine (desired isomer) over its positional isomer 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine . The ratio of desired to undesired isomer is 10:1 to 35:1 , with recovery methods (e.g., aqueous extraction) further enriching the desired product up to 200:1 .

Oxidation and Dehydrohalogenation

The hydrazino group undergoes subsequent transformations to form chlorinated pyridine derivatives.

Oxidation Reaction:

-

Reagent : Sodium hypochlorite (NaClO) in an alkaline medium.

-

Conditions :

-

Temperature: 0°C to 70°C, typically 10–40°C.

-

pH: Alkaline, maintained by adding alkali metal hydroxides or carbonates.

-

-

Mechanism :

Purification:

-

Phase Separation : Aqueous and organic phases are separated, and excess hypochlorite is quenched with bisulfite (e.g., NaHSO₃).

-

Acid Treatment : The aqueous phase is acidified (e.g., HCl) to protonate byproducts, facilitating product isolation .

Synthetic Strategies:

-

Cyclocondensation : Reactions involving trifluoromethyl building blocks (e.g., ethyl 2,2,2-trifluoroacetate) to form heterocyclic derivatives .

-

Vapor-Phase Fluorination : Direct fluorination of chlorinated pyridines (e.g., 3-picoline) in fluidized-bed reactors to produce trifluoromethylpyridines .

Reaction Conditions and Yield Optimization

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound's unique structure makes it a valuable building block in drug development. Its applications include:

- Antimicrobial Agents: Compounds containing trifluoromethyl groups are known to exhibit enhanced antimicrobial properties. 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine derivatives have been explored for their potential as antifungal agents, with studies indicating increased efficacy compared to non-fluorinated counterparts .

- Cancer Treatment: Research has shown that derivatives of this compound can act as inhibitors for various kinases involved in cancer progression. For example, some derivatives are being investigated as potential treatments for specific types of cancer by modulating pathways critical for tumor growth .

- Neurological Disorders: The hydrazino moiety has been linked to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for developing crop protection agents:

- Pesticides and Herbicides: The trifluoromethyl group contributes to the lipophilicity of the compounds, improving their absorption and efficacy in pest control. Notably, derivatives have been employed in formulating effective herbicides that target specific weed species without harming crops .

- Fungicides: The compound's derivatives have shown promise as fungicides due to their ability to disrupt fungal cell metabolism. For instance, fluazinam, a fungicide derived from trifluoromethylpyridine structures, demonstrates high activity against various plant pathogens .

Case Studies

-

Fluazinam Development:

- Fluazinam was developed using this compound as a key intermediate. It has been successfully commercialized and is widely used in agriculture for its potent fungicidal properties. The development process highlighted the importance of trifluoromethyl groups in enhancing biological activity while minimizing environmental impact .

- Clinical Trials:

Mécanisme D'action

The mechanism of action of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability, while the hydrazino group can participate in various chemical reactions, making it a versatile tool in chemical biology.

Comparaison Avec Des Composés Similaires

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Hydrazino-3,5-dichloropyridine: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

2-Hydrazino-3,5-dimethylpyridine: Contains methyl groups instead of trifluoromethyl groups.

2-Hydrazino-3,5-difluoropyridine: Contains fluorine atoms instead of trifluoromethyl groups.

The presence of trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s chemical properties, such as its electron-withdrawing ability, stability, and reactivity.

Activité Biologique

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this pyridine derivative a subject of research for its therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with a hydrazine functional group at the 2 position. This configuration is believed to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with such substitutions can significantly inhibit bacterial growth. The hydrazine moiety may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, similar to other known anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl groups enhance lipophilicity and bioavailability, while the hydrazine group may facilitate interactions with specific biological targets. SAR studies have shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, this compound was subjected to cytotoxicity assays against various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.

Research Findings Summary Table

| Biological Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Significant bacterial inhibition | 10 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | Low micromolar range |

| Anti-inflammatory | Reduces cytokine production | Not specified |

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQTDKQYMHWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.